PI5P4K-|A-IN-1
Description
Overview of Phosphoinositide Metabolism and Signaling Complexity
Phosphoinositides are a class of lipids that play a crucial role as signaling molecules within cells. cellsignal.comfrontiersin.org These molecules are derivatives of phosphatidylinositol (PtdIns), a glycerophospholipid anchored to the cytoplasmic face of cellular membranes. cellsignal.commdpi.comnih.gov The inositol (B14025) head group of PtdIns can be phosphorylated at various positions by a suite of lipid kinases, giving rise to seven different phosphoinositide species. cellsignal.comnih.govencyclopedia.pubnih.gov This phosphorylation is a dynamic process, with specific phosphatases removing phosphate (B84403) groups, allowing for a rapid and tightly controlled fluctuation between different phosphorylation states. cellsignal.com This intricate network of kinases and phosphatases ensures the precise temporal and spatial regulation of phosphoinositide levels, which is essential for their function. nih.gov
The complexity of phosphoinositide signaling lies in its ability to influence a vast array of cellular processes. cellsignal.comfrontiersin.org These lipids are not merely structural components of membranes; they act as docking sites for a multitude of proteins, thereby recruiting them to specific membrane locations. cellsignal.com This recruitment is critical for the assembly of signaling complexes and the regulation of protein activity. The diverse functions regulated by phosphoinositides include cell proliferation, survival, metabolism, cytoskeletal organization, membrane trafficking, and responses to cellular stress. cellsignal.comfrontiersin.orgcusabio.com The breakdown of certain phosphoinositides can also generate second messengers that further propagate cellular signals. frontiersin.orgnih.gov
Identification and Functional Significance of Phosphatidylinositol 5-Phosphate (PI5P)
Phosphatidylinositol 5-phosphate (PI5P) was the last of the seven phosphoinositides to be identified. encyclopedia.pubnih.govnih.gov Its discovery was serendipitous, occurring during in vitro experiments in the late 1990s. nih.govnih.govfrontiersin.org Initially, it was observed that enzymes then known as type II PIP5Ks could produce PI(4,5)P2 from a substrate that was later identified as PI5P. encyclopedia.pubnih.gov This finding was significant as it unveiled a new pathway for the synthesis of the critical signaling lipid PI(4,5)P2. frontiersin.orgwikipedia.org
Despite being a minor component of the total phosphoinositide pool in quiescent cells, representing only about 0.5% of the total, the functional importance of PI5P is increasingly recognized. encyclopedia.pubnih.govwikipedia.org Its levels can fluctuate dramatically in response to various cellular stimuli, including growth factor signaling, oxidative stress, and pathogen invasion, highlighting its role as a dynamic second messenger. encyclopedia.pubnih.gov PI5P has been implicated in a range of cellular functions, such as the regulation of cell cycle progression, stress responses, T-cell activation, and chromatin remodeling. nih.gov A portion of the cellular PI5P pool is also found within the nucleus, where it is believed to play a role in nuclear signaling events. nih.govnih.gov
Role of PI5P4K Enzymes in Phosphoinositide Interconversion: PI(5)P to PI(4,5)P2 Production
The primary and most well-established function of Phosphatidylinositol 5-Phosphate 4-Kinases (PI5P4Ks) is the conversion of PI5P to Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). nih.govresearchgate.netreactome.orgmedchemexpress.com This is achieved by the phosphorylation of PI5P at the 4-position of the inositol ring. nih.gov This enzymatic reaction is a key step in phosphoinositide metabolism, contributing to the cellular pool of PI(4,5)P2, a critical signaling lipid with diverse functions at the plasma membrane and other intracellular locations. reactome.orgmedchemexpress.com
While the canonical pathway for PI(4,5)P2 synthesis involves the phosphorylation of PI4P by PI4P5-kinases, the PI5P4K-mediated pathway provides an alternative route. nih.govnih.gov The significance of this alternative pathway is thought to lie in its ability to generate specific, localized pools of PI(4,5)P2. nih.gov This localized production can be crucial for regulating specific cellular processes that are sensitive to the spatial distribution of PI(4,5)P2. Furthermore, by consuming PI5P, PI5P4Ks also play a critical role in controlling the cellular levels of this signaling lipid. nih.gov
Overview of Mammalian PI5P4K Isoforms: PI5P4Kα (PIP4K2A), PI5P4Kβ (PIP4K2B), and PI5P4Kγ (PIP4K2C)
In mammals, the PI5P4K family consists of three distinct isoforms: PI5P4Kα (encoded by the PIP4K2A gene), PI5P4Kβ (encoded by PIP4K2B), and PI5P4Kγ (encoded by PIP4K2C). nih.govresearchgate.netmedchemexpress.comnih.gov These isoforms share a significant degree of sequence similarity, particularly within their catalytic domains, yet they exhibit important functional differences. nih.govdntb.gov.ua
These differences are manifested in their tissue distribution, subcellular localization, and enzymatic activity. nih.govdntb.gov.uaresearchgate.net For instance, PI5P4Kβ is the only isoform that predominantly localizes to the nucleus due to a conserved nuclear localization sequence. nih.govpnas.org In terms of enzymatic activity, in vitro studies have shown that PI5P4Kα is the most active isoform, being several orders of magnitude more active than PI5P4Kβ, while PI5P4Kγ displays very low intrinsic kinase activity. nih.govresearchgate.netpnas.org These isoforms can also form both homo- and heterodimers, which may have important implications for their function and regulation. reactome.orgpnas.org
| Isoform | Gene | Primary Localization | Relative In Vitro Activity |
| PI5P4Kα | PIP4K2A | Cytoplasm nih.gov | High nih.govpnas.org |
| PI5P4Kβ | PIP4K2B | Nucleus nih.govpnas.org | Low nih.govpnas.org |
| PI5P4Kγ | PIP4K2C | Cytoplasm/Intracellular Membranes nih.gov | Very Low nih.govpnas.org |
Historical Context of PI5P4K Research and Emergence as Research Targets
The field of PI5P4K research began with the discovery of PI5P and the realization that a distinct family of kinases was responsible for its phosphorylation. nih.govfrontiersin.org Early research focused on characterizing the basic enzymatic properties of these kinases and understanding their role in the broader context of phosphoinositide metabolism. wikipedia.org The development of genetic models, such as knockout mice for the different PI5P4K isoforms, provided crucial insights into their physiological functions, revealing their involvement in processes like tumor suppression and metabolic regulation. pnas.orgnih.gov
More recently, PI5P4Ks have emerged as attractive targets for therapeutic intervention in a range of diseases, including cancer, immunological disorders, and neurodegenerative diseases. nih.govnih.gov This has spurred significant interest in the development of small molecule inhibitors that can modulate the activity of these kinases. nih.govgoogle.com The availability of such chemical tools is not only crucial for validating PI5P4Ks as therapeutic targets but also for further dissecting their complex roles in cellular signaling. google.comaacrjournals.org The development of isoform-selective inhibitors is a key focus of current research, as this will allow for a more precise understanding of the individual functions of PI5P4Kα, β, and γ. nih.govrsc.org
Introduction to PI5P4K-|A-IN-1 (Compound 13) as a Research Tool
This compound, also referred to as Compound 13 in some literature, is a noncovalent inhibitor of PI5P4K enzymes. nih.gov It has been identified as a valuable research tool for investigating the functions of this kinase family. medchemexpress.com This compound exhibits inhibitory activity against both the α and β isoforms of PI5P4K. medchemexpress.com
Specifically, this compound has reported IC₅₀ values of 2 µM for PI5P4Kα and 9.4 µM for PI5P4Kβ. medchemexpress.com The development and characterization of such inhibitors are critical for advancing our understanding of the cellular roles of PI5P4Ks. By providing a means to acutely and selectively inhibit their kinase activity, compounds like this compound enable researchers to probe the downstream consequences of PI5P4K inhibition in various cellular and disease models. google.com The use of such chemical probes is instrumental in dissecting the intricate signaling pathways regulated by these enzymes and in exploring their potential as therapeutic targets.
| Compound Name | Target(s) | IC₅₀ (PI5P4Kα) | IC₅₀ (PI5P4Kβ) |
| PI5P4K- | A-IN-1 (Compound 13) | PI5P4Kα, PI5P4Kβ | 2 µM |
Properties
IUPAC Name |
(4E)-2-anilino-4-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1H-imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O2/c24-17-10-9-16(20(25)13-17)14-30-19-8-4-5-15(11-19)12-21-22(29)28-23(27-21)26-18-6-2-1-3-7-18/h1-13H,14H2,(H2,26,27,28,29)/b21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIMWDWEKSPBAR-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CC3=CC(=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=N/C(=C/C3=CC(=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl)/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Enzymatic Characterization of Pi5p4ks
Catalytic Mechanisms of PI5P4K Isoforms
The three mammalian PI5P4K isoforms—α, β, and γ—encoded by the genes PIP4K2A, PIP4K2B, and PIP4K2C, respectively, display significant differences in their enzymatic activities. nih.govpnas.org In vitro studies have shown that PI5P4Kα is the most catalytically active, being approximately 100-fold more active than PI5P4Kβ and 1,000-fold more active than PI5P4Kγ. pnas.orgresearchgate.net Despite these variations, all three isoforms are considered functionally active kinases. nih.govportlandpress.com The enzymes can also form heterodimers, which may regulate their activity, localization, and even confer kinase-independent scaffolding functions. nih.govportlandpress.com
Substrate Specificity for Phosphatidylinositol 5-Phosphate (PI5P)
The primary function of PI5P4K enzymes is the phosphorylation of PI5P at the 4-position of the inositol (B14025) ring to generate PI(4,5)P2. nih.govresearchgate.net This reaction is central to controlling the cellular levels of the signaling lipid PI5P. nih.govportlandpress.com The ability of these kinases to distinguish and phosphorylate specific phosphoinositide substrates is critical for their function. researchgate.net While PI5P is the preferred substrate, the distinct activities of the isoforms suggest that their roles may be context-dependent, possibly tied to specific subcellular locations where they regulate local pools of PI(4,5)P2. nih.govnih.gov
PI5P4Kβ as an Intracellular GTP Sensor
The preferential use of GTP by PI5P4Kβ has led to its identification as an intracellular GTP sensor. nih.govnih.govcrick.ac.uk This function is critical for coupling cellular energy status, as reflected by GTP levels, to phosphoinositide signaling pathways. nih.govresearchgate.net By detecting and responding to fluctuations in GTP concentration, PI5P4Kβ can modulate cellular metabolism and has been implicated in tumorigenesis. nih.govnih.govcrick.ac.uk The enzyme's Michaelis constant (Km) for GTP falls within the range of physiological GTP variations, allowing its activity to be finely tuned by cellular energy levels. nih.gov Structural analyses have identified specific amino acid residues, such as Thr-201 and Phe-205, that are crucial for this GTP-sensing capability. nih.gov
Structural Biology of PI5P4K Isoforms
The structural differences among the PI5P4K isoforms are key to understanding their distinct enzymatic activities and regulatory mechanisms. rsc.org While they share a conserved kinase domain, variations in other regions, such as the activation loop and nucleotide-binding sites, contribute to their unique properties. nih.gov
X-ray Crystallographic Insights into Enzyme Active Sites
X-ray crystallography has provided valuable insights into the ATP-binding pocket of PI5P4K isoforms. pnas.orggoogle.com For instance, the structure of PI5P4Kα in complex with the inhibitor BI-D1870, a dihydropteridinone derivative, confirmed that the inhibitor binds within the ATP-binding site. pnas.org This class of inhibitors acts competitively with ATP. pnas.org Further structural studies have guided the design of more potent and selective inhibitors, such as those with modifications at the C7 position of the dihydropteridinone core, which have shown increased potency against both PI5P4Kα and PI5P4Kβ. pnas.org The co-crystal structure of an inhibitor with PI5P4Kα revealed hydrophobic interactions with residues like Phe178, Ile147, Ile194, and Leu361, and hydrogen bonding with the backbone of Val199. researchgate.net
Inhibitors like PI5P4K-|A-IN-1 (also referred to as Compound 13) have been developed as tools to study these kinases, with reported IC50 values of 2 µM for PI5P4Kα and 9.4 µM for PI5P4Kβ. medchemexpress.com
Isoform-Specific Structural Features and Divergence from Protein Kinases
The phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) family in mammals comprises three distinct isoforms: PI5P4Kα, PI5P4Kβ, and PI5P4Kγ, encoded by the genes PIP4K2A, PIP4K2B, and PIP4K2C, respectively. nih.gov These isoforms exhibit significant homology at the protein level; PI5P4Kα and PI5P4Kβ are 83% identical, while PI5P4Kγ shares about 60% identity with the other two. nih.gov Despite this similarity, they display considerable differences in catalytic activity, subcellular localization, and tissue distribution. nih.govnih.gov
Structurally, all PI5P4K isoforms possess a kinase domain and a dimerization domain. nih.gov The kinase domain contains the catalytic residues and a substrate-binding site with a specificity loop that ensures a preference for phosphatidylinositol-5-phosphate (B1243415) (PI-5-P). nih.gov However, there are three main regions of sequence variability that contribute to their functional divergence: the activation loop, the variable loop, and the G-loop structure. nih.gov The activation loop is known to influence substrate specificity among phosphoinositide kinases. researchgate.net
A key distinction lies in their catalytic efficiency. PI5P4Kα is the most active isoform, with an activity level significantly higher than PI5P4Kβ, whereas PI5P4Kγ is almost catalytically inactive. nih.govnih.gov These vast differences in lipid kinase activity can be largely attributed to variations in their G-loop regions. nih.gov While the intrinsic ATPase activities of the isoforms are quite similar, their ability to recognize and phosphorylate their lipid substrate varies greatly. nih.gov
The PI5P4K family shares structural similarities in the catalytic site with the broader protein kinase superfamily. nih.gov However, they have diverged significantly. It is believed that PI5P4Ks originally evolved from the ATP-preferring phosphatidylinositol 4-phosphate 5-kinase (PI4P5K) family. nih.gov A notable divergence is seen in the nucleotide preference of PI5P4Kβ. While most kinases, including PI5P4Kα and γ, primarily use ATP as a phosphate (B84403) donor, PI5P4Kβ shows a marked preference for GTP. nih.govresearchgate.net This unique feature allows PI5P4Kβ to function as an intracellular GTP sensor, linking cellular GTP levels to lipid signaling. researchgate.net This GTP-sensing capability is conferred by a specific "TRNVF" sequence motif that is distinct from the conserved motifs used by G-proteins to recognize guanine (B1146940) bases. nih.gov
| Feature | PI5P4Kα | PI5P4Kβ | PI5P4Kγ |
|---|---|---|---|
| Gene | PIP4K2A | PIP4K2B | PIP4K2C |
| Relative Activity | High | Low | Very Low/Inactive |
| Primary Nucleotide Donor | ATP | GTP | ATP |
| Key Structural Divergence | Highly active G-loop | GTP-sensing TRNVF motif, Nuclear Localization Signal in variable loop | Low activity G-loop, proposed scaffolding function |
Post-Translational Modifications and Regulation of PI5P4K Activity
The activity of PI5P4K isoforms is regulated by various post-translational modifications (PTMs), including phosphorylation and ubiquitination, which can alter their function, stability, and localization. mdpi.comyoutube.com These modifications allow the cell to rapidly control phosphoinositide signaling in response to stimuli. youtube.com
Phosphorylation is a key regulatory mechanism. The p38 MAP kinase (p38-MAPK) pathway has been shown to regulate PI5P4Kβ. nih.gov Cell stress can activate p38-MAPK, which in turn is thought to phosphorylate and inhibit PI5P4Kβ. nih.gov The phosphorylation site for p38-MAPK is conserved between the α and β isoforms, suggesting that PI5P4Kα might also be a target, although this has not been directly proven. nih.gov Additionally, the kinases MST1 and MST2, core components of the Hippo signaling pathway, have been identified as direct inhibitors of PI5P4Ks. nih.govoncologynews.com.au This interaction links cellular stress and organ size control to phosphoinositide metabolism by attenuating PI5P4K activity. nih.govoncologynews.com.au The interaction between PI5P4Ks and the prolyl isomerase Pin1, which is dependent on p38-MAPK, also inhibits the catalytic activity of both PI5P4Kα and PI5P4Kβ in response to oxidative stress. nih.gov
Ubiquitination also plays a role in PI5P4K regulation. A yeast two-hybrid screen identified an interaction between PI5P4Kβ and SPOP, a protein that recruits substrates to Cul3-based ubiquitin ligases. nih.gov This suggests that PI5P4Kβ can be targeted for ubiquitination, which may regulate its degradation or function. nih.gov The activity of the Cul3-SPOP ubiquitin ligase is increased when PI5P levels are elevated, an effect that can be blocked by inhibiting the p38-MAPK pathway, indicating a feedback loop between these signaling events. nih.gov
It remains a possibility that other post-translational modifications in eukaryotic cells could significantly affect one or more of the isoforms, potentially making their activity levels more similar under certain physiological conditions. nih.gov
Interaction with Other Cellular Proteins and Scaffolding Functions
Beyond their enzymatic activity, PI5P4Ks engage in numerous protein-protein interactions and serve important scaffolding functions that are independent of their kinase activity. nih.govresearchgate.net These interactions are crucial for their localization and for integrating phosphoinositide signaling with other cellular pathways.
A key feature of PI5P4Ks is their ability to form both homodimers and heterodimers. nih.gov The dimerization interface allows for the association between different isoforms, such as PI5P4Kα and PI5P4Kβ. nih.gov This heterodimerization is thought to be fundamental to their function, potentially allowing the highly active PI5P4Kα to be targeted to specific subcellular locations by the less active isoforms. nih.govnih.gov For instance, PI5P4Kβ might target the complex to the nucleus. nih.gov
PI5P4Ks also interact with proteins outside of their own family. PI5P4Kβ interacts with SPOP, linking it to the ubiquitination machinery. nih.gov Furthermore, PI5P4Kα can interact with isoforms of PI4P5K, the enzymes responsible for the main pathway of PI(4,5)P2 synthesis. nih.gov This interaction highlights the crosstalk between different phosphoinositide metabolic pathways.
The scaffolding function of PI5P4Ks is particularly important for the nearly inactive PI5P4Kγ isoform. nih.gov It has been proposed that PI5P4Kγ can form an inactive hetero-tetramer with PI4P5K, thereby suppressing PI(4,5)P2 synthesis. nih.gov This kinase-independent scaffolding role can suppress class I PI3K signaling, which has significant implications for interpreting studies involving PI5P4K depletion. nih.govresearchgate.net The diverse protein interactions underscore that PI5P4Ks act as signaling hubs, modulating cellular processes through both catalytic and non-catalytic mechanisms. frontiersin.org
| PI5P4K Isoform | Interacting Protein | Functional Consequence |
|---|---|---|
| α, β, γ | Other PI5P4K isoforms (Heterodimerization) | Modulation of activity and subcellular targeting. nih.govnih.gov |
| β | SPOP (Substrate adaptor for Cul3 ubiquitin ligase) | Links PI5P4Kβ to the ubiquitination pathway. nih.gov |
| α | PI4P5K isoforms | Crosstalk between PI(4,5)P2 synthesis pathways. nih.gov |
| γ | PI4P5K isoforms (Scaffolding) | Inhibition of PI4P5K activity, suppression of PI3K signaling. researchgate.netnih.gov |
| α, β | Pin1 (Prolyl isomerase) | Inhibition of PI5P4K catalytic activity. nih.gov |
| All | MST1/MST2 (Hippo pathway kinases) | Direct inhibition of PI5P4K activity. nih.gov |
Cellular Localization and Inter Organelle Signaling Modulated by Pi5p4ks
Subcellular Distribution of PI5P4K Isoforms
The three mammalian isoforms of PI5P4K—PI5P4Kα, PI5P4Kβ, and PI5P4Kγ—exhibit distinct but overlapping subcellular localizations, which are fundamental to their specific cellular functions.
PI5P4K isoforms are predominantly associated with the membranes of various intracellular organelles.
Lysosomes: Multiple studies have demonstrated the localization of PI5P4Ks to lysosomes. frontiersin.orgfrontiersin.org Specifically, PI5P4Kα is found on lysosomal membranes. frontiersin.org This localization is critical for processes such as the fusion of autophagosomes with lysosomes. frontiersin.orgfrontiersin.orgnih.gov The loss of both PI5P4Kα and PI5P4Kβ has been shown to impede this fusion process, leading to an accumulation of autophagosomes. frontiersin.orgfrontiersin.org
Peroxisomes: PI5P4Kα has been physically identified at the peroxisome in mouse prostate tissue. nih.govnih.gov The PI(4,5)P2 generated by PI5P4Kα on the peroxisomal membrane is essential for lipid metabolism. nih.gov This specific pool of PI(4,5)P2 is also crucial for the formation of membrane contact sites between lysosomes and peroxisomes. frontiersin.orgresearchgate.net
Endosomes and Autophagosomes: PI5P4Ks are also found on endosomes, where they are involved in regulating endosomal dynamics during processes like clathrin-mediated endocytosis. nih.govaacrjournals.orgnih.govjst.go.jpbiorxiv.org Furthermore, all three PI5P4K isoforms have been observed on autophagosomes. nih.gov Notably, PI5P4Kγ appears to localize to autophagosomes more frequently than the α and β isoforms. frontiersin.orgfrontiersin.org
Beyond the endo-lysosomal system, PI5P4K isoforms are also present in other key cellular compartments.
Golgi Apparatus and Endoplasmic Reticulum (ER): PI5P4Kγ has been observed in the Golgi apparatus and has also been localized to the ER. frontiersin.orgfrontiersin.orgnih.gov This suggests a role for PI5P4Ks in synthesizing PI(4,5)P2 at these locations, potentially influencing ER-Golgi transport. frontiersin.orgnih.gov
Nucleus: There is significant evidence for the nuclear localization of PI5P4K isoforms. PI5P4Kβ is the only isoform with a distinct nuclear localization signal and primarily resides within the nucleus. frontiersin.orgnih.govpnas.org PI5P4Kα can also be found in the nucleus, and it is thought that its nuclear import may be facilitated by forming a dimer with the β isoform. frontiersin.org Studies on endogenous proteins have shown that both PI5P4Kα and PI5P4Kβ are present in the nucleus and the cytoplasm. nih.govportlandpress.com
| Isoform | Primary Cellular Localizations |
| PI5P4Kα | Lysosomes, Peroxisomes, Autophagosomes, Nucleus, Cytoplasm |
| PI5P4Kβ | Nucleus, Autophagosomes, Cytoplasm |
| PI5P4Kγ | Golgi apparatus, Endoplasmic Reticulum, Autophagosomes |
Regulation of Membrane Dynamics and Lipid Trafficking
The strategic localization of PI5P4Ks on various organelle membranes allows them to be key regulators of membrane dynamics and the trafficking of lipids between organelles.
PI5P4Ks are involved in fundamental cellular processes such as vesicular budding and the modulation of membrane dynamics. frontiersin.orgnih.gov Their activity is essential for the trafficking of lipids, most notably cholesterol. aacrjournals.orgbiorxiv.org Research has illuminated a critical role for PI5P4Ks in facilitating the transport of cholesterol from lysosomes to the ER, a process that is mediated by peroxisomes. frontiersin.orgnih.govbiorxiv.org This pathway highlights the importance of PI5P4Ks in maintaining cellular cholesterol homeostasis.
Furthermore, PI5P4Ks are integral to the regulation of fatty acid metabolism. They are essential for lipid trafficking required for peroxisomal β-oxidation. aacrjournals.orgbiorxiv.org By controlling the generation of a specific pool of PI(4,5)P2 on peroxisomes, PI5P4Kα facilitates the trafficking of lipid droplets to peroxisomes, which is a crucial step for subsequent fatty acid oxidation within mitochondria. nih.gov
Mechanisms of Inter-Organelle Communication Orchestrated by PI5P4Ks
PI5P4Ks and their lipid product, PI(4,5)P2, are emerging as pivotal players in mediating communication between different organelles, which is vital for maintaining cellular homeostasis. frontiersin.orgnih.gov
One of the well-characterized mechanisms of PI5P4K-mediated inter-organelle communication involves the formation of membrane contact sites. The PI(4,5)P2 synthesized by PI5P4Kα on the surface of peroxisomes acts as a docking site for Extended-Synaptotagmin (E-Syt) proteins located on the ER membrane. frontiersin.orgnih.gov This interaction tethers the two organelles, creating a conduit for the efficient transfer of cholesterol. This has elucidated a previously unknown lysosome-peroxisome-ER transport network for exogenous cholesterol. frontiersin.orgnih.gov
PI5P4Ks are also indispensable for the process of autophagy, specifically for the fusion of autophagosomes with lysosomes to form autolysosomes. frontiersin.orgfrontiersin.orgnih.gov This step is critical for the degradation and recycling of cellular components.
Moreover, recent studies have uncovered a role for PI5P4Ks in regulating the interplay between peroxisomes and mitochondria. nih.gov By controlling peroxisomal fatty acid oxidation, PI5P4Ks ensure a steady supply of substrates for mitochondrial metabolism, thereby maintaining cellular energy balance. nih.gov The loss of PI5P4K function has been shown to impair lipid uptake and β-oxidation in mitochondria, leading to significant disruptions in mitochondrial structure and function. nih.gov
| Interacting Organelles | Role of PI5P4Ks | Key Molecular Players |
| Lysosome-Peroxisome | Formation of membrane contact sites for cholesterol transport. | PI5P4Kα, PI(4,5)P2 |
| Peroxisome-Endoplasmic Reticulum | Tethering of organelles for cholesterol trafficking. | PI(4,5)P2, E-Syts |
| Autophagosome-Lysosome | Fusion of organelles to form autolysosomes. | PI5P4Kα, PI5P4Kβ |
| Peroxisome-Mitochondria | Regulation of fatty acid oxidation to support mitochondrial metabolism. | PI5P4Ks |
Pi5p4k Function in Fundamental Cellular Processes and Signaling Pathways
Regulation of Cell Growth and Proliferation
Inhibition of PI5P4Kα has been shown to significantly impair cell growth and proliferation in various cancer models. nih.gov Studies involving the knockdown of PIP4K2A, the gene encoding PI5P4Kα, have demonstrated a reduction in the doubling time of multiple prostate cancer cell lines, including LNCaP, C4-2, 22RV1, and DU145. nih.gov For instance, in the PM154 organoid model of advanced prostate cancer, depletion of PI5P4Kα increased the cell doubling time from 62.45 hours to 95.56 hours. nih.gov This anti-proliferative effect is linked to the enzyme's role in cell cycle progression. frontiersin.org Down-regulation of PI5P4Kα in LNCaP cells led to an enrichment of cells arrested in the G1 phase of the cell cycle. nih.gov Similarly, in pancreatic ductal adenocarcinoma (PDAC) cells, depletion of PI5P4Kα impairs cellular fitness and leads to apoptotic cell death. biorxiv.org
Table 1: Effect of PI5P4Kα Depletion on Cancer Cell Proliferation
| Cell Line/Model | Cancer Type | Effect of PI5P4Kα Knockdown | Citation |
|---|---|---|---|
| DU145 | Prostate Cancer | Increased doubling time (from 44.93 to 48.80 hours) | nih.gov |
| PM154 Organoid | Prostate Cancer | Increased doubling time (from 62.45 to 95.56 hours) | nih.gov |
| C4-2 | Prostate Cancer | Reduced proliferation rate | nih.govfrontiersin.org |
| MIA PaCa-1 | Pancreatic Cancer | Apoptotic cell death | biorxiv.org |
| PANC-1 | Pancreatic Cancer | Apoptotic cell death | biorxiv.org |
Modulation of Cellular Metabolism
PI5P4Kα is a critical regulator of cellular metabolism, particularly under conditions of metabolic stress. nih.govnih.gov Its function is tied to intracellular organelles like lysosomes and peroxisomes, where it helps control nutrient sensing and metabolic stress pathways. nih.govnih.govbiorxiv.org Depletion of PI5P4Kα affects fundamental metabolic pathways, as revealed by transcriptomic sequencing in prostate cancer cells, which showed significant alterations in pathways related to metabolism. nih.gov In pancreatic cancer cells, PI5P4Kα suppression leads to broad metabolic disruptions, including significant reductions in TCA cycle intermediates. biorxiv.orgresearchgate.net
The PI5P4K family of enzymes acts to suppress insulin (B600854) signaling. nih.gov While insulin stimulates the conversion of PI(4,5)P2 to PI(3,4,5)P3 to mediate downstream cellular responses, PI5P4Ks contribute to the synthesis of the PI(4,5)P2 substrate pool. nih.govsyndevrx.com Despite this, loss of PI5P4K function leads to enhanced, not diminished, insulin signaling. nih.gov Studies in mouse models have shown that the deletion of Pip4k2b results in increased insulin sensitivity in muscle. nih.gov The loss of PI5P4K activity leads to an accumulation of its substrate, PI(5)P, which in turn increases signaling through the PI3K pathway, a core component of insulin signaling. nih.govmdpi.com In knockout cells, acute insulin stimulation leads to a four-fold increase in PI(3,4,5)P3, indicating a potentiation of the insulin response. nih.gov
PI5P4Kα function is deeply intertwined with the PI3K/AKT/mTORC1 signaling axis, a central regulator of cell growth, proliferation, and metabolism. nih.govnih.govelsevierpure.com PI5P4Kα has been shown to colocalize to the lysosome, which is the intracellular site of mTORC1 activation. nih.govnih.gov The relationship between PI5P4Kα and key cancer-related pathways is often mediated through mTORC1 dysregulation. nih.gov
In prostate cancer cells, depletion of PIP4K2A resulted in a significant reduction in mTORC1 signaling. nih.gov This effect was notable in transcriptomic analysis, where the mTORC1 signaling hallmark pathway was one of the most reduced. nih.gov The mechanism involves PI5P4Kα supporting mTORC1 activity, which is crucial for cancer cell growth and survival, especially under metabolic stress like androgen deprivation. nih.govnih.gov The PI3K/AKT/mTOR pathway integrates signals from growth factors and nutrients to control vital cellular processes, and its deregulation is a common feature in cancer. nih.govmdpi.comyoutube.com The activity of PI5P4Kα provides a non-redundant input into this network, distinct from the canonical PI3K pathway that is activated at the plasma membrane. nih.gov
Table 2: Key Research Findings on PI5P4Kα and mTORC1 Signaling
| Finding | Model System | Implication | Citation |
|---|---|---|---|
| PI5P4Kα colocalizes with lysosomes, the site of mTORC1 activation. | Prostate Cancer Cells | PI5P4Kα spatially positioned to influence mTORC1. | nih.govnih.gov |
| Knockdown of PIP4K2A reduces mTORC1 signaling pathway activity. | LNCaP Prostate Cancer Cells | PI5P4Kα is a positive regulator of mTORC1 signaling. | nih.gov |
PI5P4Kα plays an essential role in lipid trafficking and homeostasis. researchgate.netnih.gov It facilitates inter-organelle signaling, which is necessary for processes like cholesterol transport between peroxisomes and lysosomes. nih.gov The enzyme is also implicated in the regulation of β-oxidation, the process by which fatty acids are broken down to produce energy. researchgate.netnih.govbiorxiv.org Given that many cancer cells, including prostate cancer, rewire their metabolism to rely heavily on fatty acid oxidation, the role of PI5P4Kα in this process is critical for sustaining their bioenergetic needs. biorxiv.org Its function on lipid droplets (LDs), the cellular storage depots for neutral lipids, is also emerging as an important aspect of energy homeostasis. nih.gov
Role in Cellular Stress Responses
The precise spatial and temporal control of PI-4,5-P2 synthesis by PI5P4Kα at intracellular membranes is important for cellular stress responses. nih.gov The enzyme's localization to organelles like lysosomes and peroxisomes places it at a hub for regulating stress metabolism. nih.govbiorxiv.org In prostate cancer, PI5P4Kα is crucial for metabolic stress adaptation during androgen deprivation therapy. nih.govnih.gov The stress induced by this therapy leads to an increased reliance on the metabolic pathways supported by PI5P4Kα, exposing a vulnerability in cancer cells upon its inhibition. nih.gov Furthermore, disruption of lipid production through inhibition of related enzymes can induce endoplasmic reticulum (ER) stress, a cellular response to unfolded proteins that can trigger cell death. mdpi.commdpi.commdpi.com
PI5P4K enzymes are directly involved in the cellular response to oxidative stress. researchgate.netnih.gov Upon exposure to oxidative stressors like hydrogen peroxide (H₂O₂), PI5P4Kα and PI5P4Kβ interact with the prolyl isomerase Pin1. researchgate.net This interaction inhibits the kinase activity of PI5P4K, leading to an increase in the levels of its substrate, PI5P. researchgate.net This accumulation of PI5P is not merely a byproduct but acts as a critical stress-induced second messenger. nih.gov Elevated PI5P levels help calibrate the cellular management of reactive oxygen species (ROS) by promoting the expression of genes required for ROS management. nih.gov In this way, the PI5P4Kα pathway plays a key role in determining cell fate and enhancing cell viability in response to oxidative stress. researchgate.netnih.gov
Response to Nutrient Deprivation
Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are emerging as crucial components in the cellular response to metabolic stress, such as nutrient deprivation. nih.govnih.gov Under conditions of energy stress, cells activate catabolic processes like autophagy to recycle intracellular components and generate essential nutrients for survival. The activity of PI5P4K is intrinsically linked to this survival mechanism. Inhibition of PI5P4K, for example with compounds like PI5P4K-|A-IN-1, disrupts the cell's ability to manage energy homeostasis, particularly under nutrient-limited conditions. pnas.org
Studies using both genetic deletion and pharmacological inhibition of PI5P4Kα/β have shown that this disruption leads to significant energy stress, marked by the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mTORC1 signaling pathway. pnas.org The mTORC1 complex is a central regulator of cell growth and metabolism, and its activity is suppressed during starvation to conserve energy and initiate autophagy. acs.org Therefore, by inhibiting PI5P4K, compounds like this compound can push cancer cells into a state of metabolic crisis, reducing their ability to survive nutrient starvation. pnas.org This suggests that the PI5P4K pathway is essential for metabolic adaptation, and its inhibition exposes a vulnerability in cells, particularly those under metabolic stress. pnas.org
Involvement in Autophagy and Lysosomal Function
PI5P4K plays a critical, evolutionarily conserved role in the regulation of autophagy, a fundamental cellular degradation and recycling process. nih.govnih.govresearchgate.net This process involves the sequestration of cytoplasmic contents into double-membraned vesicles called autophagosomes, which then fuse with lysosomes to degrade their contents. mdpi.com Inhibition of PI5P4K activity directly impairs this pathway, leading to defects in both autophagosome processing and lysosomal homeostasis.
Autophagosome Clearance and Lysosome Biogenesis
A primary function of PI5P4K in autophagy is mediating the fusion of autophagosomes with lysosomes. nih.govnih.gov In cells where PI5P4K is inhibited or genetically deleted, there is a significant accumulation of autophagic vesicles. nih.govnih.gov This buildup is not due to an increase in the formation of autophagosomes but rather a defect in their clearance. nih.gov Lysosomes in these cells fail to fuse with autophagosomes at a sufficient rate to process the autophagic cargo, especially during periods of energy stress. nih.gov
Pharmacological inhibition of PI5P4K with specific small molecules results in the formation of numerous, enlarged LAMP1-positive lysosomes and reveals fusion defects with LC3B-stained autophagosomes. researchgate.net This blockade in the autophagic flux halts the recycling of nutrients that would normally be salvaged through this pathway, leading to a drop in key cellular metabolites such as amino acids and Acetyl-CoA. nih.gov This suggests that the kinase activity of PI5P4K is required at the autophagosome-lysosome interface to facilitate their fusion and ensure the completion of the autophagic process. nih.gov
| Experimental Model | PI5P4K Inhibition Method | Observed Effect on Autophagy/Lysosomes | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | Genetic Deletion (Pip4k2a/b knockout) | Accumulation of autophagic vesicles, defect in autophagosome clearance. | nih.gov |
| HeLa Cells | Pharmacological Inhibition (THZ-P1-2) | Increased size and number of LAMP1-positive lysosomes, fusion defects with LC3B-positive autophagosomes. | researchgate.net |
| Mouse Liver (fasting) | Genetic Deletion (Pip4k2a/b knockout) | Large enrichment in autophagic vesicles. | nih.gov |
Regulation of TFEB Nuclear Localization
The cellular response to impaired autophagy and lysosomal function is often coordinated by the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy-related gene expression. nih.govnih.gov Under normal nutrient conditions, TFEB is phosphorylated by mTORC1 and remains inactive in the cytoplasm. embopress.org During starvation or when mTORC1 activity is low, dephosphorylated TFEB translocates to the nucleus to activate its target genes. nih.gov
Inhibition of PI5P4K activity leads to a significant increase in the nuclear localization of TFEB. researchgate.net This is a direct consequence of the metabolic stress and impaired mTORC1 signaling caused by the autophagic defect. nih.gov The reduction in key metabolites resulting from the autophagosome clearance block impairs mTORC1 activation, thereby promoting TFEB-dependent gene expression. nih.gov Studies using PI5P4K inhibitors have demonstrated a clear increase in nuclear TFEB accumulation and the subsequent upregulation of downstream TFEB target genes. researchgate.net This activation of the TFEB-driven lysosomal and autophagy gene program is a compensatory response to the autophagic stress induced by PI5P4K inhibition. nih.govnih.gov
| Cell Line | PI5P4K Inhibition Method | Effect on TFEB | Reference |
| HeLa Cells | Pharmacological Inhibition (THZ-P1-2) | Increased TFEB nuclear localization and upregulation of downstream target genes. | researchgate.net |
| Mouse Embryonic Fibroblasts (MEFs) | Genetic Deletion (Pip4k2a/b knockout) | Enhanced TFEB-dependent lysosomal and autophagy gene program. | nih.gov |
| LNCaP Cells | Genetic Depletion (siPIP4K2A) | Upregulation of TFEB target genes (CTSD, NEU1, HEXA). | nih.gov |
Integration with the Hippo Signaling Pathway
Recent research has uncovered a direct and previously unrecognized connection between PI5P4K activity and the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. nih.govnih.govwikipedia.org This integration provides a mechanism for cells to relay metabolic information to the core machinery of the Hippo pathway, influencing cell fate and tissue homeostasis. nih.gov
Regulation of MST1/2 Kinase Activity
The core of the Hippo pathway is a kinase cascade involving the kinases MST1/2 (mammalian sterile 20-like kinase 1/2) and LATS1/2. wikipedia.org An unbiased screening approach identified the core Hippo pathway kinases MST1 and MST2 as direct upstream regulators of PI5P4Ks. nih.govnih.gov Specifically, MST1/2 phosphorylate PI5P4K enzymes, which leads to the inhibition of PI5P4K's lipid kinase activity. nih.govnih.govunito.it This inhibitory effect was observed both in vitro and in cellular models. nih.gov
This finding establishes a clear hierarchical relationship where the central Hippo kinases, MST1/2, act to attenuate PI5P4K signaling. nih.gov Since MST1/2 are themselves activated by various forms of cellular stress, this provides a model where stress signals can directly suppress PI5P4K function, leading to an accumulation of its substrate, PI5P. nih.gov This PI5P, in turn, can enhance the interaction between the key Hippo proteins MOB1 and LATS, further propagating the Hippo signal. nih.govnih.gov
Impact on YAP/TAZ Transcriptional Activity and Epithelial-to-Mesenchymal Transition (EMT)
The primary downstream effectors of the Hippo pathway are the transcriptional co-activators YAP (Yes-associated protein) and TAZ. wikipedia.orgcell-stress.com When the Hippo pathway is active, YAP/TAZ are phosphorylated and retained in the cytoplasm. When the pathway is inactive, YAP/TAZ translocate to the nucleus, bind to TEAD transcription factors, and drive the expression of genes involved in cell proliferation and survival. plos.org
PI5P4K activity has been shown to stimulate the YAP-mediated genetic program. nih.govnih.gov Conversely, the inhibition or genetic deletion of PI5P4Ks leads to decreased YAP activity and a downregulation of its target genes. nih.govunito.it This occurs because the suppression of PI5P4K activity leads to an increase in PI5P, which stabilizes the LATS/MOB1 complex, promoting the inhibitory phosphorylation of YAP. unito.it
A critical transcriptional program regulated by YAP/TAZ is the epithelial-to-mesenchymal transition (EMT), a process by which epithelial cells acquire mesenchymal characteristics, including increased motility and invasiveness. nih.govmdpi.com YAP is known to be a potent regulator of EMT. nih.gov In line with this, the ablation of PI5P4Ks in epithelial and breast cancer cells reduces EMT gene signatures and decreases cellular invasion and migration. nih.gov Therefore, inhibiting PI5P4K with a compound like this compound can be leveraged to suppress the pro-tumorigenic YAP/TAZ transcriptional program and counteract EMT. nih.govunito.it
| Condition | Effect on PI5P4K | Downstream Effect on Hippo Pathway | Impact on EMT | Reference |
| MST1/2 Activation | Inhibition of PI5P4K activity via phosphorylation. | Enhanced LATS/MOB1 interaction, increased YAP phosphorylation (YAP inactivation). | Suppression of EMT. | nih.govunito.it |
| PI5P4K Inhibition/Deletion | Loss of kinase activity. | Decreased YAP transcriptional activity. | Reduced EMT gene signatures, decreased migration and invasion. | nih.govunito.it |
Other Associated Signaling Networks (e.g., p38-MAPK, IRF3)
The functional roles of Phosphatidylinositol 5-Phosphate 4-Kinase Alpha (PI5P4Kα), and consequently the effects of its inhibition by compounds such as PI5P4K-α-IN-1, extend to several other critical signaling networks involved in cellular stress responses and innate immunity. Key among these are the p38-MAPK and IRF3 signaling pathways. While direct studies detailing the effects of PI5P4K-α-IN-1 on these specific networks are emerging, the known functions of the PI5P4K family of enzymes provide a strong basis for understanding these connections.
p38 Mitogen-Activated Protein Kinase (p38-MAPK) Pathway
The p38-MAPK signaling cascade is a crucial mediator of cellular responses to a variety of external stressors, including osmotic shock, inflammatory cytokines, and ultraviolet light. This pathway is deeply involved in regulating inflammation, cell differentiation, and apoptosis. The interplay between PI5P4K and the p38-MAPK pathway appears to be a component of a sophisticated cellular stress response mechanism.
Research has indicated a regulatory relationship between p38-MAPK and the PI5P4K family. Notably, the β-isoform of PI5P4K has been shown to be a substrate for p38-MAPK. Under conditions of stress, p38-MAPK can phosphorylate PI5P4Kβ, leading to the inhibition of its kinase activity. This interaction is thought to be part of a positive feedback loop. The pharmacological inhibition of PI5P4Kα/β may elicit a response similar to this stress-induced inhibition pnas.org. Given that PI5P4Kα is a key enzyme in the cellular stress response, its inhibition by PI5P4K-α-IN-1 is likely to have significant downstream consequences on p38-MAPK signaling nih.gov.
The inhibition of PI5P4Kα leads to a disruption of cellular energy homeostasis, which is a form of cellular stress pnas.org. Such metabolic stress is a known activator of the p38-MAPK pathway. Therefore, treatment with PI5P4K-α-IN-1 could indirectly modulate p38-MAPK activity by altering the metabolic state of the cell.
| Interacting Protein | Interaction Type | Functional Consequence of Interaction |
| p38-MAPK | Phosphorylation | Inhibition of PI5P4Kβ activity |
This table summarizes the known interaction between the p38-MAPK protein and the PI5P4K family of enzymes.
Interferon Regulatory Factor 3 (IRF3) Signaling Pathway
Interferon Regulatory Factor 3 (IRF3) is a critical transcription factor in the innate immune system. Upon recognition of pathogen-associated molecular patterns, such as viral nucleic acids, IRF3 is activated through phosphorylation, leading to its dimerization and translocation to the nucleus. In the nucleus, it orchestrates the transcription of type I interferons and other antiviral genes nih.gov.
The connection between PI5P4Kα and the IRF3 pathway is primarily through the broader role of phosphoinositide signaling in innate immunity nih.govwjgnet.com. Phosphoinositides are integral to the signaling cascades initiated by Toll-like receptors (TLRs), which are key sensors of pathogens nih.gov.
Specifically, studies have shown that uropathogenic E. coli can activate a TLR4-dependent signaling pathway that results in the nuclear translocation of IRF3. This activation cascade involves the phosphorylation of CREB and is dependent on p38-MAPK plos.org. This finding establishes a potential, albeit indirect, link between the p38-MAPK pathway and IRF3 activation in the context of an innate immune response plos.org.
Given that PI5P4Kα inhibition can influence p38-MAPK signaling, it is plausible that PI5P4K-α-IN-1 could, in turn, affect IRF3-mediated innate immune responses. By modulating the cellular stress and metabolic state, which are intertwined with immune signaling, inhibition of PI5P4Kα may alter the threshold for IRF3 activation in response to pathogens. However, further research is required to directly elucidate the effects of PI5P4K-α-IN-1 on the IRF3 signaling pathway.
| Pathway Component | Role in IRF3 Signaling | Potential Influence of PI5P4Kα Inhibition |
| TLR4 | Initiates signaling cascade upon pathogen recognition | Indirectly affected through modulation of downstream signaling |
| p38-MAPK | Involved in the phosphorylation and activation of transcription factors leading to IRF3 translocation | Potentially modulated due to cellular stress induced by PI5P4Kα inhibition |
| IRF3 | Key transcription factor for type I interferon production | Activation threshold may be altered |
This table outlines the key components of the IRF3 signaling pathway and the potential, indirect influence of PI5P4Kα inhibition.
Methodologies for Investigating Pi5p4k Function and Inhibition
Biochemical and Enzymatic Assays
Biochemical assays form the foundation for studying PI5P4K activity and inhibition. They provide a controlled, in vitro environment to measure the direct catalytic activity of the enzyme and the potency of inhibitory compounds.
The primary function of PI5P4K is to phosphorylate phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a reaction that consumes ATP and generates ADP. researchgate.net In vitro kinase assays are designed to quantify either the consumption of the ATP substrate, the formation of the ADP product, or the generation of the phosphorylated lipid product.
[γ-32P]-ATP Assays: A classic and highly sensitive method for measuring kinase activity involves the use of radiolabeled ATP, specifically [γ-32P]-ATP. nih.gov In this assay, the kinase transfers the radioactive gamma-phosphate from [γ-32P]-ATP to its lipid substrate, PI5P. The reaction is allowed to proceed for a set time before being stopped, typically by acidification. nih.govresearchgate.net The radiolabeled product, [32P]-PI(4,5)P2, is then separated from the unreacted [γ-32P]-ATP using techniques like thin-layer chromatography (TLC) followed by autoradiography. nih.govresearchgate.netnih.gov The intensity of the radiolabeled product spot is quantified to determine enzyme activity. researchgate.net This method was instrumental in confirming the inhibitory activity of compounds like JNK-IN-7 and THZ-P1-2 on PI5P4K isoforms. nih.govresearchgate.net
ADP-Glo™ Kinase Assay: A widely used non-radioactive alternative is the ADP-Glo™ kinase assay, a homogeneous, luminescence-based method well-suited for high-throughput screening. nih.govpromega.com This assay quantifies the amount of ADP produced during the kinase reaction in a two-step process. nih.govulab360.com First, a reagent is added to stop the kinase reaction and deplete any remaining ATP. nih.govulab360.com Second, a detection reagent is introduced to convert the ADP generated by the kinase into ATP, which then drives a luciferase-luciferin reaction, producing a light signal that is directly proportional to the kinase activity. nih.govulab360.com The ADP-Glo™ assay has been successfully miniaturized for 1536-well plates and has been used to screen large compound libraries for inhibitors of PI4K and PI5P4K. plos.orgnih.govresearchgate.net It is compatible with ATP concentrations up to 1 mM, which is important for kinases with a high Michaelis constant (Km) for ATP. nih.govpromega.com
The table below summarizes key features of these two common in vitro kinase assays used for PI5P4K.
Table 1: Comparison of In Vitro Kinase Assays for PI5P4K
| Feature | [γ-32P]-ATP Assay | ADP-Glo™ Assay |
|---|---|---|
| Principle | Measures transfer of radiolabeled phosphate (B84403) from ATP to substrate. nih.gov | Measures ADP production via a coupled luminescence reaction. nih.govpromega.com |
| Detection | Autoradiography of separated radiolabeled product. researchgate.net | Luminescence signal. ulab360.com |
| Throughput | Lower, often involves manual separation steps (TLC). nih.govplos.org | High, homogeneous format suitable for automation (e.g., 1536-well plates). plos.orgresearchgate.net |
| Advantages | High sensitivity, direct measurement of product formation. nih.gov | Non-radioactive, robust, wide dynamic range, HTS-compatible. nih.govpromega.com |
| Disadvantages | Use of radioactivity, lower throughput. plos.org | Indirect measurement, potential for interference with detection reagents. nih.gov |
| Example Use | Confirmed inhibition of PI5P4K by THZ-P1-2. nih.gov | HTS for discovery of PI4K2A inhibitors. nih.govresearchgate.net |
A critical and often challenging aspect of performing lipid kinase assays is the preparation of the lipid substrate. plos.orgresearchgate.net Phosphoinositides like PI5P are sparingly soluble in aqueous buffers and must be presented to the enzyme in a suitable format, typically as micelles or liposomes. nih.govnih.gov
Traditional methods involve preparing lipid vesicles from dried lipid films by sonication, but this can lead to variability in liposome (B1194612) size and assay performance. plos.orgresearchgate.net To overcome these issues and enable high-throughput applications, novel substrate preparation methods have been developed. One successful approach involves using dimethyl sulfoxide (B87167) (DMSO) to create a homogeneous, DMSO-containing substrate solution. plos.orgresearchgate.net This method avoids lengthy sonication protocols and is compatible with miniaturized assay formats like 1536-well plates. researchgate.netresearchgate.net For instance, a protocol for a PI5P4Kα assay involves suspending D-myo-di16-PtIns(5)P and a carrier lipid, 1,2-dipalmitoyl-sn-glycero-3-phosphoserine (DPPS), in DMSO before dilution into the final assay buffer. nih.gov This DMSO-based preparation was found to be stable through multiple freeze-thaw cycles and produced robust assay performance with Z'-factor values greater than 0.7, indicating its suitability for HTS. researchgate.netresearchgate.net
High-throughput screening (HTS) is a key strategy for discovering novel chemical inhibitors of PI5P4K. plos.orgresearchgate.net This process involves testing large libraries of small molecules—often hundreds of thousands of compounds—for their ability to inhibit the kinase's activity in a miniaturized, automated assay format. nih.govresearchgate.net The ADP-Glo™ assay, due to its homogeneous nature and scalability, is frequently the platform of choice for PI5P4K HTS campaigns. nih.govresearchgate.net
In a typical HTS workflow for a PI5P4K inhibitor, a large compound library is screened at one or two high concentrations. nih.govresearchgate.net Compounds that show significant inhibition (e.g., >50% or >90%) are selected as "hits". nih.govresearchgate.net These hits are then re-tested in dose-response experiments to confirm their activity and determine their potency (IC50 value). nih.gov To eliminate false positives, hits are often run through counter-screens, for example, by testing them against the detection reagents (like luciferase in the ADP-Glo™ system) in the absence of the target kinase. nih.govnih.gov Further selectivity profiling against related kinases, such as other PI5P4K isoforms or other phosphoinositide kinases, is crucial to identify specific inhibitors. nih.govresearchgate.net This HTS approach has successfully identified multiple PI5P4K inhibitor scaffolds. plos.orgresearchgate.net
Cellular Assays for Target Engagement and Pathway Modulation
While biochemical assays are vital for assessing direct enzyme inhibition, cellular assays are necessary to confirm that a compound can enter cells, bind to its intended target (target engagement), and exert a functional effect on the relevant signaling pathway.
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying and quantifying the interaction between a small molecule inhibitor and its protein target in a physiological context, i.e., within intact cells or cell lysates. nih.govnih.gov The principle behind CETSA is that the binding of a ligand (inhibitor) to a protein typically increases the protein's thermal stability, making it more resistant to heat-induced denaturation. nih.govnih.gov
In a classic CETSA experiment, cells are treated with the inhibitor or a vehicle control (e.g., DMSO). The cells are then heated to a range of temperatures, lysed, and the soluble fraction is separated from the aggregated, denatured proteins. nih.govresearchgate.net The amount of remaining soluble target protein at each temperature is quantified, usually by Western blotting. nih.govresearchgate.net A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement. nih.gov
To improve throughput, CETSA has been adapted into reporter-based platforms like the InCELL Pulse™ system. nih.govrsc.org This technology uses enzyme fragment complementation (EFC), where the target protein is fused to a small fragment of β-galactosidase. nih.gov Ligand binding stabilizes the fusion protein against thermal denaturation, preserving the complementation reaction and generating a detectable signal. nih.gov Isothermal CETSA can be performed by heating cells at a single, optimized temperature and testing a range of inhibitor concentrations to generate a dose-response curve for target engagement. nih.gov For PI5P4Kα and PI5P4Kβ, an optimal temperature of 52°C was used to demonstrate the stabilizing effect of the inhibitor THZ-P1-2. nih.gov
Streptavidin pulldown assays are an affinity-based method used to confirm the direct binding of an inhibitor to its target protein. nih.govfishersci.co.uk This technique is particularly useful for covalent inhibitors or when a tagged version of the inhibitor is available. The assay relies on the high-affinity interaction between biotin (B1667282) and streptavidin. fishersci.co.uk
To perform this assay, a biotinylated version of the inhibitor of interest (the "bait") is synthesized. nih.govfishersci.co.uk This biotinylated probe is incubated with a cell lysate containing the target protein (the "prey"). nih.govfishersci.co.uk Streptavidin-coated beads are then added to the mixture. The beads capture the biotinylated probe, and if the probe is bound to the target protein, the protein is "pulled down" from the lysate along with it. nih.govfishersci.co.uk After washing away non-specifically bound proteins, the pulled-down proteins are eluted and analyzed by Western blotting to detect the presence of the target.
This method was used to validate the engagement of a desthiobiotinylated analog of the covalent inhibitor THZ-P1-2 with all three PI5P4K isoforms. nih.govresearchgate.net Furthermore, a competitive pulldown experiment can be performed where cells are pre-treated with the non-biotinylated parent inhibitor before lysis and incubation with the biotinylated probe. A dose-dependent decrease in the amount of pulled-down target protein confirms that the parent compound engages the target in living cells and competes for the same binding site as the probe. nih.gov
The table below provides an overview of cellular assays for PI5P4K.
Table 2: Overview of Cellular Assays for PI5P4K Target Engagement
| Assay | Principle | Information Gained | Example Application for PI5P4K |
|---|---|---|---|
| CETSA / InCELL Pulse | Ligand binding increases the thermal stability of the target protein. nih.govnih.gov | Confirms target engagement in intact cells; provides quantitative potency (EC50) of binding. nih.govbiorxiv.org | Confirmed cellular binding of THZ-P1-2 and its analogs to PI5P4Kα/β. nih.gov |
| Streptavidin Pulldown | A biotinylated inhibitor captures its target protein from a lysate for detection. nih.govfishersci.co.uk | Confirms direct physical interaction between inhibitor and target protein. nih.gov | Demonstrated that a biotinylated THZ-P1-2 analog pulls down PI5P4K isoforms. nih.govresearchgate.net |
Compound Names
Table 3: List of Compounds Mentioned | Compound Name | | :--- | | PI5P4K-|A-IN-1 | | [γ-32P]-ATP | | PI5P | | PI(4,5)P2 | | JNK-IN-7 | | THZ-P1-2 | | D-myo-di16-PtIns(5)P | | DPPS | | I-OMe Tyrphostin AG 538 | | NIH-12848 | | THZ-P1-2-R | | CC260 | | A131 | | ARUK2007145 | | JWZ-1-80 | | TC-2153 | | Lapatinib | | Gefitinib | | Cisplatin | | Tyrphostin AG-82 | | Tyrphostin AG-17 | | Tyrphostin AG-18 | | Mycophenolate | | Purvalanol B | | SU6668 | | UNC10112646 | | UNC10225498 | | UNC10225354 | | PI-273 | | ARUK2002821 |
Measurement of Intracellular Phosphoinositide Pools (e.g., PI(4,5)P2 localization)
The primary function of PI5P4K is to phosphorylate phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). nih.govresearchgate.net Therefore, a key methodology to study PI5P4K function and inhibition is the measurement of intracellular phosphoinositide pools, with a particular focus on PI(4,5)P2.
Researchers utilize various techniques to quantify and localize these lipid messengers. Immunofluorescence (IF) staining is a common method to visualize the subcellular distribution of PI(4,5)P2. nih.govnih.gov Studies have shown that while most PI(4,5)P2 is located at the plasma membrane, PI5P4K contributes to distinct intracellular pools of this phosphoinositide. nih.govresearchgate.net For instance, in prostate cancer cells, androgen deprivation was found to enhance intracellular pools of PI(4,5)P2. nih.govresearchgate.net Paradoxically, inhibition of PI5P4K isoforms can lead to an increase in the total cellular content of PI(4,5)P2, which is suggested to be localized to the cell membrane. nih.gov This highlights the complexity of phosphoinositide regulation, where PI5P4K may also have scaffolding functions that influence other lipid kinases. researchgate.net
Live-cell imaging using fluorescently tagged PI(4,5)P2 biosensors, such as the PH domain of PLCδ1 (EGFP-PH-PLCδ1), allows for the real-time tracking of PI(4,5)P2 dynamics during cellular processes like exocytosis. biorxiv.org These studies have revealed transient, localized generation of PI(4,5)P2 at sites of vesicle fusion. biorxiv.org
Table 1: Techniques for Measuring Intracellular Phosphoinositide Pools
| Technique | Description | Key Findings Related to PI5P4K |
|---|---|---|
| Immunofluorescence (IF) Staining | Uses antibodies to detect the localization of specific molecules like PI(4,5)P2 within fixed cells. nih.govresearchgate.net | Reveals distinct intracellular pools of PI(4,5)P2 regulated by PI5P4K, separate from the main plasma membrane pool. nih.govresearchgate.net |
| Live-Cell Imaging with Biosensors | Employs fluorescently tagged protein domains that specifically bind to PI(4,5)P2 to visualize its dynamics in living cells. biorxiv.org | Demonstrates acute, localized synthesis of PI(4,5)P2 during processes like regulated exocytosis. biorxiv.org |
Assessment of Cellular Energy Metabolism (ATP levels, AMPK activation)
A growing body of evidence links PI5P4K activity to the regulation of cellular energy metabolism. Pharmacological inhibition of PI5P4Kα and PI5P4Kβ has been shown to disrupt cellular energy homeostasis. nih.govnih.gov
A key indicator of energy stress is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy balance. elifesciences.org Studies using PI5P4K inhibitors, such as CC260, have demonstrated a dose-dependent activation of AMPK in various cell types, including myotubes and breast cancer cells. nih.gov This activation is evidenced by the increased phosphorylation of AMPK substrates like acetyl-CoA carboxylase (ACC) and raptor. nih.gov
The disruption of energy homeostasis by PI5P4K inhibition is further confirmed by direct measurement of intracellular ATP levels. Using bioluminescence assays or high-performance liquid chromatography (HPLC), researchers have observed a significant reduction in intracellular ATP concentrations in cells treated with PI5P4K inhibitors. nih.gov This energy stress induced by pharmacological inhibition of PI5P4Kα/β can be selectively toxic to tumor cells, particularly those with p53 mutations. nih.govnih.gov
Table 2: Effects of PI5P4K Inhibition on Cellular Energy Metabolism
| Parameter | Method of Assessment | Observed Effect of PI5P4K Inhibition | Reference |
|---|---|---|---|
| AMPK Activation | Western Blot for phosphorylated ACC and raptor | Increased phosphorylation, indicating AMPK activation. | nih.gov |
| Intracellular ATP Levels | Bioluminescence assay, HPLC | ~15% reduction in ATP levels in cultured myotubes. | nih.gov |
| mTORC1 Activity | Western Blot for phosphorylated S6K and 4E-BP1 | Reduced phosphorylation, indicating mTORC1 inhibition secondary to AMPK activation. | nih.gov |
Genetic Perturbation Techniques
Genetic tools are indispensable for validating the on-target effects of chemical inhibitors and for dissecting the specific roles of the different PI5P4K isoforms (α, β, and γ). nih.govresearchgate.net
RNA Interference (siRNA, shRNA) for Gene Knockdown
This approach has been instrumental in demonstrating the distinct and sometimes overlapping functions of the PI5P4K isoforms. For example, siRNA-mediated knockdown of PIP4K2A (the gene encoding PI5P4Kα) in prostate cancer cells was used to study its relationship with androgen receptor signaling and its impact on the cellular lipidome. nih.gov Similarly, siRNA screens have identified roles for PI5P4Kα in the proliferation of acute myeloid leukemia cells and for PI5P4Kγ in cell trafficking events. nih.gov Comparing the effects of a chemical inhibitor to those of a specific isoform knockdown helps to confirm that the inhibitor's cellular phenotype is a direct result of targeting that enzyme. nih.gov
CRISPR/Cas9 for Gene Editing and Knockout Models
The CRISPR/Cas9 system allows for precise and permanent gene editing, including the complete knockout of a gene. youtube.comnih.govtheguardian.com This technology has been used to create cell lines and animal models that are completely deficient in one or more PI5P4K isoforms. researchgate.netnih.gov
CRISPR/Cas9-mediated knockout of PI5P4K has revealed crucial roles for these enzymes in tumorigenesis, insulin (B600854) signaling, and the regulation of the Hippo signaling pathway. researchgate.netnih.gov For instance, double knockout of Pip4k2a and Pip4k2b in mice was shown to slow tumor growth in a p53-null background. nih.gov In other studies, CRISPR-mediated knockout of PI5P4K led to increased levels of PI(4,5)P2 and PI(3,4,5)P3, thereby enhancing insulin signaling. researchgate.net These genetic models are invaluable for validating the targets of pharmacological inhibitors and for uncovering long-term consequences of enzyme loss that might not be apparent in transient knockdown experiments. nih.gov
Advanced Microscopy and Imaging Techniques
Visualizing the subcellular localization of PI5P4K enzymes and the lipids they regulate is critical to understanding their function in specific cellular compartments.
Immunofluorescence (IF) Staining for Protein and Lipid Localization
Immunofluorescence is a powerful technique that uses antibodies to visualize the location of specific proteins and lipids within a cell. researchgate.netnih.govyoutube.com Researchers have used IF to map the distribution of PI5P4K isoforms in different tissues and cell types. nih.gov
For example, studies in the mouse brain have shown that PI5P4Kα is predominantly found in white matter and oligodendrocytes, whereas PI5P4Kβ is expressed in the gray matter within neurons. nih.gov In cancer cells, IF has been used to show that PI5P4Kα colocalizes with the lysosomal marker LAMP1, suggesting a role for this kinase at the lysosome, a key site for mTORC1 activation. nih.govresearchgate.net
Furthermore, IF is used to observe the consequences of PI5P4K inhibition. Treatment of cells with the covalent inhibitor THZ-P1-2, which targets PI5P4Kα and β, was shown to phenocopy the genetic knockout of these enzymes, leading to enlarged LAMP1-positive puncta and defects in their fusion with autophagosomes marked by LC3B. nih.gov This visual confirmation provides strong evidence for the inhibitor's mechanism of action in disrupting autophagy.
Optimization of fixation and permeabilization protocols is crucial for the accurate immunolocalization of phosphoinositides like PI(4,5)P2, as standard methods can sometimes lead to artifacts. nih.gov
Table 3: Compound Names Mentioned | Compound Name | |---| | this compound | | PI(4,5)P2 (Phosphatidylinositol 4,5-bisphosphate) | | PI5P (Phosphatidylinositol 5-phosphate) | | ATP (Adenosine triphosphate) | | CC260 | | THZ-P1-2 | | ACC (Acetyl-CoA carboxylase) | | LAMP1 | | LC3B |
Confocal Microscopy for Subcellular Analysis
Confocal microscopy is a critical tool for visualizing the subcellular localization of PI5P4K enzymes and the impact of their inhibition. By tagging PI5P4K isoforms with fluorescent proteins (e.g., GFP), researchers can observe their distribution within the cell.
Studies have shown that PI5P4Kα is largely found in the cytoplasm. nih.gov However, its localization can be dynamic. For instance, in prostate cancer cells, PI5P4Kα has been observed to colocalize with lysosomes, which are key sites for the activation of the mTORC1 signaling complex. nih.govresearchgate.netunesp.br This is significant because mTORC1 is a central regulator of cell growth and metabolism, and its dysregulation is a hallmark of many cancers. nih.gov
Immunofluorescence staining for phosphoinositides, such as PI(4,5)P2, further reveals the consequences of PI5P4K inhibition. While much of the cell's PI(4,5)P2 resides at the plasma membrane, the pool synthesized by PI5P4K is thought to be primarily on intracellular organelles. nih.govresearchgate.net Confocal imaging allows for the specific visualization of these internal PI(4,5)P2 pools, providing insight into how PI5P4K-IN-1 alters intracellular signaling and trafficking events. nih.govnih.gov For example, using a specific inhibitor for PI5P4Kγ has been shown to affect cell trafficking events, which can be visualized through these microscopic techniques. nih.gov
Omics Approaches
"Omics" technologies provide a global view of the molecular changes induced by PI5P4K-IN-1, offering a comprehensive understanding of its biological effects.
Single-Cell RNA Sequencing (scRNA-seq) and Bulk RNA-seq for Expression Profiling
RNA sequencing (RNA-seq) is a powerful method to profile the entire transcriptome of cells, revealing which genes are activated or suppressed following treatment with PI5P4K-IN-1.
Bulk RNA-seq: This technique analyzes the average gene expression across a large population of cells. In studies on prostate cancer, bulk RNA-seq of cell lines and patient-derived organoids demonstrated that the expression of PIP4K2A (the gene encoding PI5P4Kα) is inversely correlated with the androgen receptor (AR) signaling score. nih.govresearchgate.net When PIP4K2A was depleted, transcriptomic analysis confirmed an increase in AR signature genes and a significant dysregulation of pathways related to lipid metabolism and mTORC1 signaling. nih.gov Specifically, a notable reduction in the mTORC1 signaling hallmark pathway was observed. nih.gov
Single-Cell RNA Sequencing (scRNA-seq): This higher-resolution approach measures gene expression in individual cells, allowing researchers to understand how PI5P4K inhibition affects heterogeneous cell populations. researchgate.net In the context of the prostate, scRNA-seq can be used to analyze how PIP4K2A expression varies among different cell types within a tumor, such as transformed prostate cancer cells. researchgate.net In studies of regulatory T cells (Tregs), RNA-seq revealed that depleting PI5P4K isoforms altered the expression of thousands of genes, reprogramming them to resemble conventional T cells and affecting pathways involved in the cell cycle and mitosis. nih.gov
The table below summarizes findings from RNA-seq studies investigating PI5P4K depletion.
Interactive Data Table: Gene Expression Changes Upon PI5P4K Depletion| Gene/Pathway | Cell Type | Observation | Implication | Reference |
|---|---|---|---|---|
| AR Signature Genes (e.g., KLK3, TMPRSS2) | Prostate Cancer Cells | Upregulated | Inverse relationship between PI5P4Kα and AR signaling | nih.gov |
| mTORC1 Signaling Hallmark | Prostate Cancer Cells | Reduced | PI5P4Kα is associated with mTORC1 signaling | nih.gov |
| TFEB Target Genes (e.g., CTSD, NEU1) | Prostate Cancer Cells | Upregulated | Loss of mTORC1 activity | nih.gov |
| Cell Cycle & Mitosis Genes (Cluster 3) | Regulatory T cells (Tregs) | Downregulated | PI5P4K depletion affects T cell activation genes | nih.gov |
| FOXP3 | Regulatory T cells (Tregs) | Downregulated | PI5P4K is important for Treg identity and function | nih.gov |
Lipidomics and Mass Spectrometry for Phosphoinositide Analysis
Since PI5P4K-IN-1 targets a lipid kinase, directly measuring the levels of its substrate and product is crucial for confirming its mechanism of action. Lipidomics, particularly using mass spectrometry (MS), is the gold standard for this analysis. nih.govresearchgate.net
Advanced MS techniques like electrospray ionization mass spectrometry (ESI-MS) can detect, identify, and quantify different species of phosphoinositides, including phosphatidylinositol-5-phosphate (B1243415) (PI5P) and phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2), within total lipid extracts from cells. nih.govresearchgate.netcreative-proteomics.com This is challenging due to the low natural abundance of these lipids. nih.govresearchgate.net
Pharmacological inhibition of PI5P4Kα/β with inhibitors like PI5P4K-IN-1 is expected to cause an accumulation of the substrate, PI5P, and a depletion of the product, the specific intracellular pool of PI(4,5)P2. researchgate.netresearchgate.net These precise measurements confirm that the inhibitor is engaging its target in the cellular environment and provide a quantitative pharmacodynamic marker of its activity. researchgate.net
In Vivo Preclinical Model Systems
To evaluate the therapeutic potential of PI5P4K-IN-1, its effects must be tested in living organisms using preclinical models that replicate human diseases.
Genetically Engineered Mouse Models (GEMMs)
GEMMs are mice that have had their genes altered to mimic human diseases, such as cancer. gempharmatech.com For PI5P4K research, GEMMs have been indispensable. For example, a prostate-specific GEMM was created by combining a probasin (PB)-driven Cre recombinase with a floxed Pip4k2a allele, allowing for the specific deletion of the PI5P4Kα enzyme in prostate luminal cells. nih.gov
Studies using a Trp53 knockout GEMM, which spontaneously develops tumors, showed that also knocking out PI5P4K genes significantly increased tumor-free survival. nih.gov These models are critical for understanding the long-term, systemic effects of inhibiting PI5P4K and for validating it as a therapeutic target in a complex biological system. nih.gov
Patient-Derived Xenograft (PDX) Models
PDX models involve implanting tumor tissue from a human patient directly into an immunodeficient mouse. nih.gov These models are considered superior preclinical models because they retain the key characteristics of the original human tumor, including its genetic makeup, histology, and tumor microenvironment. nih.gov
In the context of PI5P4K-IN-1, PDX models would be used to assess the inhibitor's efficacy against a diverse range of human tumors. For instance, after establishing that PI5P4K inhibition is effective in cancer cell lines, the next step is often to test it in PDX models derived from patients with that cancer type. The growth of the patient-derived tumor in the mouse can be monitored following treatment with PI5P4K-IN-1 to determine its anti-tumor activity in a model that closely mirrors the human disease. nih.gov
Organoid Models for Ex Vivo Studies
Organoid models have emerged as a powerful tool in cancer research, providing a three-dimensional (3D) culture system that more accurately recapitulates the complex architecture and cellular heterogeneity of in vivo tumors compared to traditional two-dimensional (2D) cell cultures. These self-organizing structures, derived from patient tissues, are increasingly utilized for ex vivo studies to investigate tumor biology and evaluate therapeutic responses, paving the way for personalized medicine.
In the context of Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) research, organoids offer a valuable platform to dissect the role of its isoforms and the impact of their inhibition in a setting that mirrors the native tumor microenvironment. While specific studies detailing the use of the inhibitor PI5P4K-IN-1 in organoid models are not yet widely published, the existing research on PI5P4K in patient-derived organoids (PDOs) lays a critical foundation for future investigations with specific inhibitors.
Research Findings in Prostate Cancer Organoids
A notable study investigating the role of the PI5P4Kα isoform in prostate cancer utilized a panel of patient-derived organoids to characterize its expression and function. This research provided significant insights into the connection between PI5P4Kα and androgen receptor (AR) signaling, a key pathway in prostate cancer progression.
The study profiled the expression of PI5P4K isoforms in a panel of prostate cancer patient-derived organoids. Analysis of bulk RNA sequencing data from these organoids revealed an inverse correlation between the expression of PIP4K2A (the gene encoding PI5P4Kα) and an androgen receptor (AR) signature score. This finding from organoid models, consistent with data from cell lines, suggests that lower AR signaling is associated with higher levels of PIP4K2A expression.
These findings from patient-derived organoids are crucial as they validate observations from cell line models in a more clinically relevant system. The use of organoids that maintain the cellular and genetic characteristics of the original tumor provides a strong basis for future ex vivo studies to test the efficacy of specific PI5P4K inhibitors like PI5P4K-IN-1. Such studies would be instrumental in determining if inhibiting PI5P4Kα can overcome resistance to androgen-targeted therapies in prostate cancer.
The development and characterization of these patient-derived organoid models represent a significant methodological advancement for investigating PI5P4K function. These models can be used for high-throughput drug screening to identify vulnerabilities and test novel therapeutic combinations involving PI5P4K inhibitors.
While direct experimental data on PI5P4K-IN-1 in organoids is pending, the established role of PI5P4Kα in prostate cancer organoids strongly supports the rationale for its investigation. Future ex vivo studies using PI5P4K-IN-1 on these and other cancer organoids will be critical for validating PI5P4K as a therapeutic target and for advancing the development of novel anti-cancer strategies.
Future Directions in Pi5p4k Research
Elucidating Underexplored Non-Catalytic Roles of PI5P4K Isoforms
While the catalytic function of PI5P4Ks—phosphorylating phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2)—is well-established, emerging evidence points to significant non-catalytic roles that remain largely unexplored. medchemexpress.comnih.gov Future research must pivot towards dissecting these functions to gain a complete picture of PI5P4K biology.
Studies have revealed that PI5P4K isoforms can act as scaffolds, influencing signaling pathways independently of their kinase activity. researchgate.netnih.gov For instance, PIP4Ks can suppress insulin (B600854) signaling through a catalytic-independent mechanism, potentially by regulating the ability of other kinases (PIP5Ks) to produce the PI(4,5)P2 used by PI 3-kinase. nih.gov The loss of this non-catalytic function, rather than the loss of kinase activity, appears to be responsible for the increased insulin sensitivity observed in certain knockout models. nih.gov
A key challenge for future investigations is to differentiate these scaffolding functions from catalytic activities. nih.gov This requires the development of sophisticated cellular models and tools, such as kinase-dead mutants that preserve the protein's structural integrity. researchgate.netnih.gov Understanding these non-catalytic actions is crucial, as they may present alternative therapeutic targets and require a re-evaluation of studies based solely on kinase inhibition or protein depletion, which would affect both functions simultaneously. researchgate.netnih.gov
Advancing Isoform-Selective Inhibitor Design for Enhanced Precision
The development of potent and selective inhibitors for each PI5P4K isoform is a cornerstone of future research, enabling precise dissection of their individual functions. While pan-inhibitors have been useful, the distinct roles of the α, β, and γ isoforms in various diseases necessitate isoform-selective tools. nih.govnih.gov For example, PI5P4Kα is a dependency in acute myeloid leukemia (AML), whereas PI5P4Kγ has been implicated in Huntington's disease, highlighting the need for targeted inhibition. nih.govnih.gov
Significant progress has been made in developing inhibitors with varying degrees of selectivity. medchemexpress.comrsc.org The compound PI5P4Kα-IN-1, for instance, shows inhibitory activity against PI5P4Kα and, to a lesser extent, PI5P4Kβ. medchemexpress.com More recently, compounds like ARUK2002821 have been developed as highly potent and selective inhibitors of the PI5P4Kα isoform. nih.govrsc.org
| Compound Name | Target Isoform(s) | Reported Activity/Potency |
| PI5P4Kα-IN-1 | PI5P4Kα, PI5P4Kβ | IC50: 2 µM (α), 9.4 µM (β) medchemexpress.com |
| ARUK2002821 | PI5P4Kα | pIC50: 8.0 (highly selective vs. other isoforms) nih.govrsc.org |
| THZ-P1-2 | Pan-PI5P4K (covalent) | Effective in AML/ALL cell lines nih.govrsc.org |
| PI5P4Kγ-IN-1 | PI5P4Kγ | Selective PI5P4Kγ inhibitor medchemexpress.com |
| CC260 | PI5P4Kα, PI5P4Kβ | Dual inhibitor nih.govrsc.org |
| BAY-091 | PI5P4Kα | Selective chemical probe nih.govrsc.org |
Future efforts must focus on overcoming the challenge of high sequence similarity among the isoforms, particularly within the ATP-binding pocket. rsc.org A promising strategy is the exploration of allosteric or non-ATP-competitive inhibitors, which could offer greater selectivity. acs.org The development of such highly selective chemical probes will be indispensable for validating the specific roles of each isoform in different pathological contexts and for minimizing off-target effects in potential therapeutic applications. nih.govnih.gov
Investigating PI5P4K Function in Diverse Preclinical Disease Contexts
The implication of PI5P4Ks in a wide array of diseases, including cancer, metabolic disorders, and neurodegeneration, calls for an expanded investigation into their function across diverse preclinical models. nih.govnih.gov This will be critical for validating them as therapeutic targets and understanding the specific contexts in which their inhibition would be beneficial.
In oncology, PI5P4Ks have a synthetic lethal relationship with the tumor suppressor p53, making them attractive targets in p53-deficient cancers. nih.govnih.gov Pharmacological inhibition of PI5P4Kα/β has been shown to be selectively toxic to p53-null tumor cells. nih.gov Further research using preclinical models, such as the KrasLSL-G12D/+Trp53flx/flx (KP) model for sarcoma, has demonstrated that genetic deletion of PI5P4Ks can reduce tumor formation and increase survival. nih.gov
The role of PI5P4Ks extends beyond cancer. Deletion of PI5P4Kγ has shown therapeutic potential in models of Huntington's disease, while knockout of PI5P4Kβ affects insulin sensitivity and adiposity. nih.gov Future studies should leverage a broad range of preclinical models—from cell line-derived xenografts (CDXs) to genetically engineered mouse models (GEMMs) and patient-derived organoids—to explore these connections more deeply. nih.govmdpi.com It will be crucial to identify which cancer subtypes are dependent on specific isoforms and to clarify the dual roles PI5P4Ks sometimes play, acting as either oncogenes or tumor suppressors depending on the context. nih.gov
| Disease Context | Preclinical Model Type | Key Findings/Future Direction |
| p53-null Cancers | Cell lines, Xenografts | PI5P4Kα/β inhibition is selectively toxic; validates synthetic lethal interaction. nih.govnih.gov |
| Soft Tissue Sarcoma | KP (KrasLSL-G12D/+Trp53flx/flx) GEMM | Genetic deletion of PI5P4Ks diminished tumor formation and increased survival. nih.gov |
| Acute Myeloid Leukemia (AML) | AML cell lines, Xenografts | PI5P4Kα is required for AML cell survival and proliferation. nih.govrsc.org |
| Huntington's Disease | Drosophila models, Patient fibroblasts | Inhibition or knockdown of PI5P4Kγ reduced mutant huntingtin protein and neuronal degeneration. nih.gov |
| Type 2 Diabetes | PIP4K2B-null mice | Mice exhibit increased insulin sensitivity and reduced adiposity. nih.gov |
Developing Novel Methodologies for Real-Time Phosphoinositide Dynamics
A fundamental challenge in phosphoinositide research is visualizing the dynamics of these low-abundance lipids in real-time and within specific subcellular compartments. nih.govnih.gov While current methods using genetically encoded fluorescent probes have been invaluable, future progress depends on the development of novel methodologies with enhanced precision and specificity. springernature.comoup.com
Current techniques often involve fusing lipid-binding domains, such as the PH domain, to fluorescent proteins to track the localization of specific phosphoinositides. nih.govspringernature.com Methods like total internal reflection fluorescence (TIRF) microscopy and Förster resonance energy transfer (FRET) allow for the monitoring of these dynamics at the plasma membrane. nih.govspringernature.com However, a major hurdle is distinguishing the specific pool of PI(4,5)P2 generated by PI5P4Ks on intracellular membranes (e.g., lysosomes, Golgi) from the larger pool generated by PI4P5Ks at the plasma membrane. nih.govfrontiersin.org
Future directions should focus on:
Developing next-generation biosensors: Creating probes with higher affinity and specificity for PI5P or the distinct intracellular pools of PI(4,5)P2. oup.comoup.com Coincidence detection-based sensors, which require binding to both the lipid and another proximal protein (like clathrin), could provide enhanced spatial resolution. oup.com
Improving imaging technologies: Advancing microscopy techniques to achieve better spatiotemporal resolution, allowing for the tracking of rapid lipid turnover in discrete membrane domains. oup.com
Integrating lipidomics: Combining advanced imaging with mass spectrometry-based lipidomics to correlate visual dynamics with quantitative changes in phosphoinositide levels. nih.gov
These advancements will be essential to fully understand how PI5P4Ks regulate localized signaling events and contribute to organelle function and crosstalk. nih.govfrontiersin.org
Exploring the Full Spectrum of PI5P4K Interacting Proteins and Pathways
The signaling functions of PI5P4Ks are mediated through a complex network of protein-protein and protein-lipid interactions. Identifying the full spectrum of these interactors for each isoform is a critical frontier. While some key pathways have been identified, the complete "interactome" remains largely uncharted.
Recent research has uncovered a significant intersection between PI5P4K and the Hippo signaling pathway, a central regulator of organ size and a pathway frequently dysregulated in cancer. oncologynews.com.aunih.gov The core Hippo kinases MST1/2 were found to directly phosphorylate and inhibit PI5P4K activity. nih.govnews-medical.net This discovery provides a new regulatory mechanism for PI5P4K and links it to the transcriptional activity of YAP, the main downstream effector of the Hippo pathway. nih.govnews-medical.net
Other known interactors include proteins involved in stress responses and protein degradation, such as the p38-MAPK and the Cul3-SPOP ubiquitin ligase complex. nih.gov Future research should employ unbiased, large-scale screening methods to systematically map the interaction networks of each PI5P4K isoform. Techniques such as:
Yeast two-hybrid screens
Co-immunoprecipitation followed by mass spectrometry (Co-IP-MS)
Proximity-dependent biotinylation (e.g., BioID)
By comprehensively mapping these interactions, researchers can uncover novel functions and regulatory mechanisms, place PI5P4Ks within broader signaling contexts, and identify new nodes for therapeutic intervention. oncologynews.com.au
Q & A
Q. What is the role of PI5P4K-β in cancer metabolism, and how does PI5P4K-β-IN-1 modulate this pathway?
PI5P4K-β, a lipid kinase, regulates phosphoinositide metabolism, which is implicated in cancer cell proliferation and survival. PI5P4K-β-IN-1 inhibits this enzyme by competitively binding to its ATP pocket, thereby disrupting downstream signaling pathways like mTOR and Akt. Methodologically, researchers should validate this mechanism using kinase activity assays (e.g., ADP-Glo™) coupled with cellular viability tests (e.g., MTT assays) in cancer cell lines. Dose-response curves and IC50 calculations are critical for confirming target specificity .
Q. What experimental models are suitable for initial screening of PI5P4K-β-IN-1’s inhibitory effects?
In vitro models using recombinant PI5P4K-β enzyme assays (e.g., fluorescence polarization) are ideal for primary screening. Secondary validation should include cell-based assays (e.g., 3D spheroid cultures) to assess tumor microenvironment effects. Researchers must standardize positive controls (e.g., known kinase inhibitors) and account for off-target effects using counter-screening against related kinases like PI5P4K-α/γ .
Advanced Research Questions
Q. How can AI-driven platforms like ID4Inno optimize hit identification for PI5P4K-β inhibitors?
The ID4Inno platform integrates molecular mechanics (MM) and quantum mechanics (QM) simulations to predict binding affinities, followed by virtual screening of compound libraries. For PI5P4K-β-IN-1, this workflow reduced false positives by prioritizing compounds with favorable binding poses and interaction energies. Researchers should cross-validate computational hits with experimental IC50 values and structural analyses (e.g., X-ray crystallography) to refine predictive algorithms .
Q. What strategies resolve discrepancies in reported inhibition rates of PI5P4K-β-IN-1 across studies?
Contradictions in inhibition data (e.g., variations in IC50 values) may arise from assay conditions (e.g., ATP concentration, pH). Researchers should:
Q. How do researchers design dose-escalation studies for PI5P4K-β-IN-1 in preclinical models?
Utilize the PICOT framework to define:
- P opulation: Xenograft mice with PI5P4K-β-overexpressing tumors.
- I ntervention: Daily oral administration of PI5P4K-β-IN-1.
- C omparison: Vehicle control vs. standard chemotherapy.
- O utcome: Tumor volume reduction and toxicity profiles.
- T imeframe: 4–6 weeks. Ensure compliance with ethical guidelines (e.g., IACUC protocols) and use nonlinear mixed-effects modeling for pharmacokinetic/pharmacodynamic (PK/PD) analysis .
Methodological & Reproducibility Questions
Q. What statistical tools are recommended for analyzing high-throughput screening data for PI5P4K-β-IN-1?
Apply robust Z-score normalization to minimize plate-to-plate variability. For hit prioritization, use machine learning classifiers (e.g., random forests) trained on molecular descriptors (e.g., LogP, polar surface area). Reproducibility is enhanced by depositing raw data in public repositories (e.g., ChEMBL) and adhering to FAIR principles .
Q. How can researchers ensure reproducibility in PI5P4K-β-IN-1 studies?
Follow the FINER criteria:
- F easible: Use validated cell lines and commercial reagents.
- I nteresting: Address gaps in kinase inhibitor resistance mechanisms.
- N ovel: Explore combination therapies with PI5P4K-β-IN-1.
- E thical: Obtain IRB approval for patient-derived samples.
- R elevant: Align with NIH priorities in cancer metabolism. Detailed experimental protocols must be published in supplementary materials, including batch numbers and instrument calibration data .
Q. What are the limitations of current computational models in predicting PI5P4K-β-IN-1’s off-target effects?
Molecular docking often fails to account for protein flexibility or solvent effects. Mitigate this by incorporating molecular dynamics simulations (≥100 ns) and free-energy perturbation (FEP) calculations. Cross-validate predictions with proteome-wide selectivity panels (e.g., KINOMEscan®) .
Data Interpretation & Translation
Q. How should researchers interpret a 53% hit rate for PI5P4K-β-IN-1 in primary screens?
A 53% hit rate indicates moderate selectivity. Prioritize compounds with >50% inhibition at 20 µM for dose-response validation. Use cheminformatics tools (e.g., Scaffold Hunter) to cluster hits by structural motifs and exclude pan-assay interference compounds (PAINS) .
Q. What translational endpoints are critical for advancing PI5P4K-β-IN-1 to clinical trials?
Establish:
- Target engagement biomarkers (e.g., phospho-Akt suppression in PBMCs).
- Maximum tolerated dose (MTD) in rodent toxicology studies.
- Proof-of-concept efficacy in PDX models with matched genomic data (e.g., PI5P4K-β amplification).
Collaborate with translational consortia (e.g., NCI-CTEP) for IND-enabling studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
